Benzenepropanal, 4-methyl-
Overview
Description
Benzenepropanal, 4-methyl- is an organic compound with the molecular formula C10H12O. It is also known as 3-(4-methylphenyl)propanal or p-methylhydrocinnamic aldehyde. This compound is characterized by a benzene ring substituted with a methyl group and a propanal group. It is commonly used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
Biochemical Pathways
It’s worth noting that terpenoids, a class of compounds that benzenepropanal, 4-methyl- may belong to, are synthesized via the methylerythritol phosphate (mep) or mevalonate (mva) pathways . These pathways produce the isomeric precursors dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), which are key to the synthesis of all terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenepropanal, 4-methyl- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propionaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of Benzenepropanal, 4-methyl- often involves the catalytic hydrogenation of 4-methylcinnamaldehyde. This process uses a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve high yields.
Types of Reactions:
Oxidation: Benzenepropanal, 4-methyl- can undergo oxidation reactions to form the corresponding carboxylic acid, 4-methylhydrocinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 4-methylphenylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 4-Methylhydrocinnamic acid.
Reduction: 4-Methylphenylpropanol.
Substitution: 4-Methyl-3-nitropropanal (in the case of nitration).
Scientific Research Applications
Benzenepropanal, 4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry as a component of perfumes and scented products.
Comparison with Similar Compounds
Benzenepropanal, 4-methyl- can be compared with other similar compounds such as:
Benzenepropanal: Lacks the methyl group on the benzene ring, resulting in different chemical and physical properties.
4-Methylbenzaldehyde: Contains a formyl group instead of a propanal group, leading to different reactivity and applications.
4-Methylcinnamaldehyde: Has a double bond in the side chain, which affects its chemical behavior and uses.
The uniqueness of Benzenepropanal, 4-methyl- lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it valuable in various industrial and research applications.
Properties
IUPAC Name |
3-(4-methylphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGZWIFTZXUDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063844 | |
Record name | p-Methylhydrocinnamic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-12-2 | |
Record name | 4-Methylbenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5406-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(p-Methylphenyl)propanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanal, 4-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanal, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Methylhydrocinnamic aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-p-tolylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(P-METHYLPHENYL)PROPANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMD883W6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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